molecular formula C18H16N2O B11097317 phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11097317
M. Wt: 276.3 g/mol
InChI Key: CLCWDNVUYZSHEK-UHFFFAOYSA-N
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Description

Phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields, including anti-cancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves the condensation of phenylhydrazine with a suitable carbonyl compound, followed by cyclization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. In anti-cancer studies, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

phenyl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C18H16N2O/c21-18(13-6-2-1-3-7-13)20-11-10-17-15(12-20)14-8-4-5-9-16(14)19-17/h1-9,19H,10-12H2

InChI Key

CLCWDNVUYZSHEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CC=C4

Origin of Product

United States

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